(E)-[1-(4-fluorophenyl)ethylidene][(6-{[(E)-[1-(4-fluorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine
Description
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Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-[6-[(E)-1-(4-fluorophenyl)ethylideneamino]oxypyridin-2-yl]oxyethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2/c1-14(16-6-10-18(22)11-7-16)25-27-20-4-3-5-21(24-20)28-26-15(2)17-8-12-19(23)13-9-17/h3-13H,1-2H3/b25-14+,26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIODXNSNOHAPA-LVSXPEEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC(=CC=C1)ON=C(C)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC(=CC=C1)O/N=C(\C)/C2=CC=C(C=C2)F)/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-[1-(4-fluorophenyl)ethylidene][(6-{[(E)-[1-(4-fluorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a fluorinated phenyl group and a pyridine moiety, suggests promising biological activities, particularly in the area of anticancer and antibacterial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The compound can be characterized by its molecular formula and structural features:
- Molecular Formula : CHFNO
- Key Functional Groups :
- Ethylidene
- Fluorophenyl
- Pyridine
- Amino and ether linkages
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. The presence of the fluorine atom in the phenyl group enhances lipophilicity, which may improve interaction with biological targets.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties . The fluorinated phenyl group is believed to enhance interactions with proteins involved in cancer progression, potentially leading to therapeutic effects against various cancers.
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| (E)-[1-(4-fluorophenyl)ethylidene]amino urea | Urea group linked to ethylidene moiety | Promising anticancer activity |
| N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-pyridinecarbohydrazide | Includes a pyridine ring and carbonyl group | Antibacterial and anticancer potential |
Antibacterial Activity
Compounds with similar structural motifs have also been investigated for their antibacterial properties. For instance, studies on related fluorinated imines and hydrazones have shown promising results against various bacterial strains, suggesting that this compound could exhibit similar activity.
While specific mechanisms for this compound are not yet fully elucidated, it is hypothesized that:
- The compound may act as an enzyme inhibitor , interacting with key proteins involved in cellular pathways.
- Binding studies using techniques such as surface plasmon resonance are recommended to quantify interactions with target proteins.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
- Study on 2-(4-Fluorophenyl)-1H-benzo[d]imidazole :
-
Synthesis and Activity of N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-pyridinecarbohydrazide :
- Showed significant antibacterial activity against Gram-positive bacteria.
- Suggested as a lead compound for further development in antimicrobial therapies .
- Fluorinated Aldimine-Type Schiff Bases :
Q & A
Q. What are the standard synthetic routes for preparing (E)-configured Schiff base derivatives like this compound?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 4-fluoroacetophenone with hydroxylamine to form the oxime intermediate.
- Step 2 : Reductive amination using sodium cyanoborohydride (NaBH3CN) to stabilize the (E)-stereochemistry .
- Step 3 : Coupling the ethylideneamine moiety to a functionalized pyridine core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling . Characterization typically involves / NMR to confirm stereochemistry and LC-MS for purity assessment .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- NMR Spectroscopy : NMR identifies fluorine environments, while - HMBC confirms the Schiff base linkage .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm (E)-configuration .
- IR Spectroscopy : Stretching frequencies (~1600 cm) validate C=N bonds .
Advanced Research Questions
Q. How can researchers address challenges in maintaining (E)-stereochemistry during synthesis?
- Steric Control : Use bulky substituents (e.g., 4-fluorophenyl groups) to favor the (E)-isomer via steric hindrance .
- Reductive Conditions : Optimize NaBH3CN concentration to prevent over-reduction of the imine bond .
- In Situ Monitoring : Employ real-time HPLC to track isomerization and adjust reaction pH/temperature .
Q. What strategies resolve contradictions in biological activity data across assays?
- Assay Optimization : Standardize solvent systems (e.g., DMSO concentration) to avoid aggregation artifacts .
- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains inconsistent IC values .
- Computational Docking : Compare binding poses in target proteins (e.g., kinases) to identify assay-specific conformational effects .
Q. How can structural analogs guide SAR studies for this compound?
- Fluorine Substitution : Compare with 2-(4-fluorophenyl)pyridin-4-amine to evaluate the impact of additional ethylidene groups on target affinity .
- Pyridine Modifications : Replace the pyridinyloxy group with triazolo[1,5-a]pyrimidine (as in CAS 338793-23-0) to enhance π-π stacking in hydrophobic pockets .
- Linker Optimization : Test ethylidene vs. ethylene spacers to balance rigidity and solubility .
Methodological Considerations
Q. What computational tools predict the compound’s photophysical properties?
- TD-DFT Calculations : Estimate fluorescence quantum yield and Stokes shift by modeling HOMO-LUMO transitions .
- Molecular Dynamics : Simulate solvent effects on aggregation-induced emission (AIE) for sensor applications .
Q. How to troubleshoot low yields in the final coupling step?
- Catalyst Screening : Test Pd(PPh) vs. Buchwald-Hartwig catalysts for C–N bond formation efficiency .
- Microwave Assistance : Reduce reaction time from 24h to 2h under controlled microwave irradiation .
- Purification : Use silica gel chromatography with ethyl acetate/petroleum ether (2:8) to isolate the product .
Data Interpretation and Validation
Q. Why might X-ray crystallography and NMR data conflict in stereochemical assignments?
- Dynamic Effects : Solution-state NMR may average signals from flexible moieties, while crystallography captures static conformations .
- Crystal Packing : Intermolecular forces in the solid state can distort bond angles vs. solution-phase structures .
Q. How to validate the compound’s stability under biological assay conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
